molecular formula C20H13NO B14447156 7H-Dibenzo(c,g)carbazol-2-ol CAS No. 78448-08-5

7H-Dibenzo(c,g)carbazol-2-ol

Cat. No.: B14447156
CAS No.: 78448-08-5
M. Wt: 283.3 g/mol
InChI Key: KOSCHMYFTCZOQQ-UHFFFAOYSA-N
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Description

7H-Dibenzo(c,g)carbazol-2-ol is a complex organic compound with the molecular formula C20H13NO It is a derivative of dibenzocarbazole, characterized by a fused ring structure that includes nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Dibenzo(c,g)carbazol-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 1,1’-Bi-2-naphthol, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require elevated temperatures to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7H-Dibenzo(c,g)carbazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

7H-Dibenzo(c,g)carbazol-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Dibenzo(c,g)carbazol-2-ol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with cytochrome P450 enzymes, leading to metabolic activation and subsequent biological effects . The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5,6-Dibenzocarbazole
  • 7-Aza-7H-dibenzo(c,g)fluorene
  • Dibenzo(c,g)carbazole

Uniqueness

7H-Dibenzo(c,g)carbazol-2-ol stands out due to its specific functional groups and structural configuration. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

78448-08-5

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-5-ol

InChI

InChI=1S/C20H13NO/c22-14-8-5-13-7-10-18-20(16(13)11-14)19-15-4-2-1-3-12(15)6-9-17(19)21-18/h1-11,21-22H

InChI Key

KOSCHMYFTCZOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=C(C=C5)O

Origin of Product

United States

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